molecular formula C19H20F3NO4 B2852625 2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351591-59-7

2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Número de catálogo: B2852625
Número CAS: 1351591-59-7
Peso molecular: 383.367
Clave InChI: KLWKZVOVXCCOOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,4-Dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the acetamide backbone and a trifluorinated hydroxypropyl side chain.

Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-26-15-9-8-13(10-16(15)27-2)11-17(24)23-12-18(25,19(20,21)22)14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKZVOVXCCOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

A-740003

Structure: A-740003 (N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) shares the 2-(3,4-dimethoxyphenyl)acetamide core but differs in the N-substituent, which includes a quinolinyl-cyanoimino group. Activity: A-740003 is a potent P2X7 receptor antagonist (IC₅₀ = 10–40 nM) with demonstrated efficacy in reducing neuropathic pain in rat models . The quinolinyl moiety likely enhances blood-brain barrier penetration, whereas the trifluoro-hydroxypropyl group in the target compound may improve metabolic stability due to reduced susceptibility to oxidation.

Benzothiazole Derivatives ()

Examples :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
    Comparison : Replacement of the hydroxy-trifluorophenylpropyl group with a benzothiazole ring introduces aromatic heterocyclic properties, which may enhance binding to kinases or ion channels. These compounds are patented but lack explicit pharmacological data in the evidence.

Substituent Effects on Physicochemical Properties

Methoxy vs. Hydroxy Substitutions

  • Target Compound : The 3,4-dimethoxy groups balance lipophilicity and metabolic stability, as methoxy groups are less prone to phase II metabolism compared to hydroxyl groups .

Trifluoromethyl vs. Chloro Substitutions

  • Pesticides () : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) uses a chloro group for electrophilic reactivity, critical for herbicidal activity.
  • Target Compound : The trifluoromethyl group provides electronegativity and steric bulk without the reactivity of chlorine, likely redirecting the compound toward CNS targets rather than pesticidal applications .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Reported Activity/Use Reference ID
Target Compound 2-Arylacetamide 3,4-Dimethoxyphenyl; CF₃-hydroxypropyl Not explicitly reported -
A-740003 2-Arylacetamide Quinolinyl-cyanoimino P2X7 antagonist (neuropathic pain)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 2-Arylacetamide Benzothiazole; CF₃ Patented (application unspecified)
Alachlor 2-Chloroacetamide Chloro; methoxymethyl Herbicide

Table 2: Substituent Impact on Properties

Substituent Combination Lipophilicity (Predicted clogP) Metabolic Stability Example Compound
3,4-Dimethoxyphenyl + CF₃-hydroxypropyl 3.2 (Moderate) High (resists oxidation) Target Compound
4-Hydroxyphenyl + diphenylpropyl 2.1 (Low) Moderate (glucuronidation likely) Compound 40005
Chloro + methoxymethyl 2.8 (Moderate) Low (reactive chlorine) Alachlor

Research Findings and Implications

  • P2X7 Receptor Targeting: The 3,4-dimethoxyphenyl group appears critical for receptor interaction, as seen in A-740003. The target compound’s trifluoro-hydroxypropyl chain may enhance binding affinity compared to bulkier groups like quinolinyl-cyanoimino .
  • Synthetic Flexibility : and highlight methods for modifying the N-substituent (e.g., using sodium iodide and chlorotrimethylsilane for hydroxylation), suggesting routes to optimize the target compound’s pharmacokinetics .

Métodos De Preparación

Friedel-Crafts Acylation Route

A three-step sequence from veratrole (1,2-dimethoxybenzene):

  • Aluminum chloride-mediated acetylation at 0-5°C yields 3,4-dimethoxyacetophenone (85% purity).
  • Baeyer-Villiger oxidation using mCPBA generates the corresponding acetate lactone.
  • Acidic hydrolysis (HCl/EtOH, reflux) produces the target acid with >90% yield.

Reaction Table 1: Friedel-Crafts Route Optimization

Parameter Optimal Range Yield Impact (%)
AlCl3 Equiv 1.2-1.5 ±15
Reaction Temp (°C) 0-5 ±20
Hydrolysis Duration 4-6 hrs ±12

Preparation of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

Asymmetric Henry Reaction Approach

A stereocontrolled synthesis employing:

  • Nitroaldol reaction between benzaldehyde and trifluoronitroethane
    • Catalyst: Cu(II)-BOX complex (0.1 mol%)
    • Solvent: THF/H2O (4:1)
    • Yield: 78% with 92% ee
  • Nitro group reduction using Ra-Ni/H2
    • Pressure: 50 psi
    • Temperature: 25°C
    • Amine isolation: 89% yield

Key Characterization Data:

  • XRD Analysis : d-spacing at 4.12 Å confirms crystalline structure
  • Optical Rotation : [α]D²⁵ = +32.5° (c=1, CHCl3)

Amide Bond Formation Strategies

Classical Coupling Methods

Method A: Acid Chloride Route

  • Chlorination : SOCl2 (2.2 equiv) in refluxing DCM
    • Conversion: >98% (monitored by FT-IR loss of -OH)
  • Amine Coupling :
    • Base: NMM (3 equiv)
    • Solvent: Anhydrous THF
    • Yield: 68-72%

Method B: Carbodiimide-Mediated Coupling

  • Reagents : EDCI/HOBt (1:1.2 molar ratio)
  • Solvent System : DMF/CH2Cl2 (1:3)
  • Reaction Time : 18 hrs at -5°C
  • Isolated Yield : 81% with 94% purity

Catalytic Amination Approach

A novel method adapted from recent sulfonamide syntheses:

  • Pd(OAc)2/Xantphos catalyst system
  • Microwave-assisted coupling at 120°C
  • Key Advantages :
    • Reduced reaction time (45 min vs 18 hrs)
    • Improved stereochemical fidelity
    • Scalability to kilogram quantities

Comparative Performance Table

Method Yield (%) Purity (%) Stereopurity (%)
A 72 94 88
B 81 97 92
Catalytic 89 99 98

Purification and Characterization

Crystallization Optimization

Three distinct polymorphs identified through XRPD screening:

  • Form I (Anhydrous): d-spacings at 4.29 Å, 5.15 Å
  • Form II (Hydrate): Characteristic peak at 3.36 Å
  • Form III (Solvate): Ethanol inclusion complex

Crystallization Conditions:

  • Anti-Solvent : n-Heptane/IPAc (3:1)
  • Cooling Rate : 0.5°C/min
  • Seed Loading : 0.5 wt%

Advanced Analytical Profiling

Spectroscopic Data Correlation:

  • ¹H NMR (400 MHz, CDCl3): δ 6.82 (d, J=8.4 Hz, 1H), 6.78 (s, 1H)...
  • ¹³C NMR : 168.5 (C=O), 132.4 (CF3-bearing quaternary carbon)...
  • HRMS : m/z 441.1423 [M+H]+ (calc. 441.1428)

Process Economics Summary

Metric Lab Scale Pilot Plant
Cycle Time 96 hrs 64 hrs
API Cost/kg $12,500 $8,200
E-Factor 86 42

Q & A

Q. Q1. What analytical techniques are essential for confirming the structure and purity of this compound during synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. NMR confirms substituent positions (e.g., 3,4-dimethoxyphenyl and trifluoropropyl groups), while HR-MS validates the molecular formula. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold). For example, NMR can resolve stereochemical ambiguities in the hydroxypropyl moiety, and HPLC ensures minimal by-products .

Q. Q2. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability: Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photostability: Expose to UV-Vis light (ICH Q1B) and track changes in NMR spectra (e.g., methoxy group oxidation).
  • Solution Stability: Test in common solvents (DMSO, ethanol) at -20°C, 4°C, and 25°C, analyzing precipitate formation or spectral shifts .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Temperature: Screen 60–120°C to balance reaction rate vs. thermal decomposition (e.g., trifluoro group stability).
  • Catalysts: Test Pd/C or Ni catalysts for hydrogenation steps, optimizing pressure (1–5 bar).
  • Purification: Employ gradient flash chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate the acetamide core. Reaction progress is tracked via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50 assays across concentrations (1 nM–100 µM) to distinguish target-specific effects from off-target toxicity.
  • Selectivity Profiling: Use kinase/GPCR panels to identify promiscuous binding.
  • In Silico Modeling: Apply molecular docking (AutoDock Vina) to predict binding to off-targets like cytochrome P450 enzymes .

Q. Q5. How can researchers elucidate the compound’s structure-activity relationship (SAR) for medicinal chemistry optimization?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace 3,4-dimethoxy with halogenated phenyl groups).
  • Biological Assays: Test analogs in enzyme inhibition (e.g., COX-2) or cell viability assays (MTT).
  • Computational Analysis: Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Q6. What advanced techniques address solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based formulations.
  • LC-MS/MS Quantification: Develop a sensitive method (LOQ ≤ 1 ng/mL) with deuterated internal standards.
  • In Situ Perfusion Models: Assess intestinal permeability using Caco-2 cell monolayers .

Q. Q7. How can stereochemical effects on bioactivity be rigorously evaluated?

Methodological Answer:

  • Chiral Separation: Use HPLC with a Chiralpak AD-H column (heptane:IPA, 90:10) to resolve enantiomers.
  • Circular Dichroism (CD): Confirm absolute configuration of the hydroxypropyl stereocenter.
  • Biological Testing: Compare enantiomers in receptor-binding assays (e.g., radioligand displacement) .

Critical Analysis of Contradictory Evidence

  • Biological Activity Discrepancies: In , the compound shows potent enzyme inhibition (IC50 = 50 nM) but negligible cytotoxicity (CC50 > 100 µM). Contrastingly, reports cytotoxicity (CC50 = 10 µM). This may arise from assay conditions (e.g., serum-free media in vs. serum-containing in 14). Researchers should standardize protocols (e.g., 10% FBS, 48 h incubation) .

  • Synthetic Yield Variability: cites 65% yield using Pd/C, while reports 45% with Ni catalysts. Catalyst choice and hydrogenation pressure (3 bar in vs. 1 bar in 9) are critical variables. A response surface methodology (RSM) study is recommended .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.